4H-Naphtho[2,3-b]pyran-4,6,9-trione, 5,8-bis(acetyloxy)-2-methyl-
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Overview
Description
4H-Naphtho[2,3-b]pyran-4,6,9-trione, 5,8-bis(acetyloxy)-2-methyl- is a complex organic compound that belongs to the class of naphthopyran derivatives This compound is characterized by its unique structural motif, which includes a naphthoquinone core fused with a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Naphtho[2,3-b]pyran-4,6,9-trione, 5,8-bis(acetyloxy)-2-methyl- can be achieved through various synthetic routes. One common method involves the cycloaddition reaction of naphthoquinone derivatives with suitable dienophiles under controlled conditions. The reaction typically requires the use of catalysts such as palladium on carbon (Pd/C) and is carried out in the presence of solvents like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through column chromatography and recrystallization to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
4H-Naphtho[2,3-b]pyran-4,6,9-trione, 5,8-bis(acetyloxy)-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the naphthoquinone core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like acetic anhydride. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions include various substituted naphthoquinones, hydroquinones, and other derivatives with potential biological and industrial applications .
Scientific Research Applications
4H-Naphtho[2,3-b]pyran-4,6,9-trione, 5,8-bis(acetyloxy)-2-methyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential cytotoxic and antiviral activities.
Medicine: Investigated for its potential as an antitumor agent and inhibitor of human keratinocyte hyperproliferation.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4H-Naphtho[2,3-b]pyran-4,6,9-trione, 5,8-bis(acetyloxy)-2-methyl- involves its interaction with various molecular targets and pathways. The compound’s quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential antitumor agent .
Comparison with Similar Compounds
Similar Compounds
Naphtho[2,3-b]furan-4,9-dione: Shares a similar naphthoquinone core but differs in the fused ring structure.
Naphtho[2,3-b]pyran-4-one: Lacks the acetyloxy and methyl groups present in 4H-Naphtho[2,3-b]pyran-4,6,9-trione, 5,8-bis(acetyloxy)-2-methyl-.
Naphtho[2,3-b]pyran-4,6-dione: Similar structure but without the additional functional groups.
Uniqueness
The presence of acetyloxy groups enhances its reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
62681-87-2 |
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Molecular Formula |
C18H12O8 |
Molecular Weight |
356.3 g/mol |
IUPAC Name |
(5-acetyloxy-2-methyl-4,6,9-trioxobenzo[g]chromen-8-yl) acetate |
InChI |
InChI=1S/C18H12O8/c1-7-4-11(21)16-13(24-7)5-10-15(18(16)26-9(3)20)12(22)6-14(17(10)23)25-8(2)19/h4-6H,1-3H3 |
InChI Key |
ZYGUFEKZVKPFGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=C(O1)C=C3C(=C2OC(=O)C)C(=O)C=C(C3=O)OC(=O)C |
Origin of Product |
United States |
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